molecular formula C13H13N3O4 B2363547 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide CAS No. 1396808-78-8

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

Cat. No.: B2363547
CAS No.: 1396808-78-8
M. Wt: 275.264
InChI Key: PHOSLIAAMQPUGR-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan-2-ylmethyl group:

    Introduction of the cyclopropanecarboxamido group: This can be accomplished through amide bond formation using cyclopropanecarboxylic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(furan-2-ylmethyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOSLIAAMQPUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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